molecular formula BrC10F21<br>C10BrF21 B1679594 Perflubrodec CAS No. 307-43-7

Perflubrodec

Cat. No.: B1679594
CAS No.: 307-43-7
M. Wt: 598.98 g/mol
InChI Key: JCAULFRGWRHHIG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Perflubrodec, also known as PERFLUORODECYL BROMIDE, is primarily used as a component of an artificial perfluorochemical-based oxygen carrier known as OXYGENT . The primary targets of this compound are the body’s oxygen transport mechanisms, where it enhances oxygen transport .

Mode of Action

This compound operates by being part of gas-filled microspheres that are injected or infused into the body . When these microspheres are exposed to ultrasound waves, they resonate and “echo” strong signals back to the ultrasound machine . The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to oxygen transport. As a component of an artificial oxygen carrier, this compound plays a role in enhancing the body’s oxygen transport mechanisms .

Pharmacokinetics

It is known that this compound is a component of the OXYGENT formulation, which also contains perflubron (perfluorooctyl bromide, C8F17Br) as the principal perfluorochemical and a small quantity of this compound to stabilize particle size growth during storage .

Result of Action

The primary result of this compound’s action is the enhancement of oxygen transport in the body . This is achieved by increasing the contrast in ultrasound images, which may aid in the diagnosis and treatment of various medical conditions .

Biochemical Analysis

Biochemical Properties

Perflubrodec plays a significant role in biochemical reactions, particularly in the context of oxygen transport The compound interacts with various biomolecules, primarily through its capacity to carry and deliver oxygen

Cellular Effects

This compound influences cell function by enhancing oxygen delivery, which is crucial for various cellular processes It can impact cell signaling pathways, gene expression, and cellular metabolism, primarily by influencing the availability of oxygen

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to carry and deliver oxygen It exerts its effects at the molecular level by interacting with oxygen molecules and transporting them to where they are needed

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the oxygen transport metabolic pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in oxygen transport

Preparation Methods

Synthetic Routes and Reaction Conditions: : Perflubrodec is synthesized through the bromination of perfluorodecane. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the selective substitution of a fluorine atom with a bromine atom. The reaction can be represented as follows:

C10F22+Br2C10F21Br+HF\text{C10F22} + \text{Br2} \rightarrow \text{C10F21Br} + \text{HF} C10F22+Br2→C10F21Br+HF

Industrial Production Methods: : In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly reactive bromine and the perfluorinated compounds. The process is carried out in a controlled environment to ensure the safety of the operators and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Perflubrodec primarily undergoes substitution reactions due to the presence of the bromine atom. The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

Common Reagents and Conditions

    Nucleophilic Substitution: this compound reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-) to form the corresponding substituted products.

    Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols, and may require heating to increase the reaction rate.

Major Products

    Hydroxylation: Perfluorodecanol (C10F21OH)

    Cyanation: Perfluorodecyl cyanide (C10F21CN)

    Amination: Perfluorodecylamine (C10F21NH2)

Scientific Research Applications

Chemistry: : Perflubrodec is used as a solvent and reagent in various chemical reactions due to its high stability and inertness. It is also used in the synthesis of other perfluorinated compounds.

Biology and Medicine: : this compound is a key component in artificial oxygen carriers, such as Oxygent™, which are used as blood substitutes in medical applications. These carriers can transport oxygen to tissues and organs, making them useful in surgeries and emergency situations where blood transfusions are not possible .

Industry: : In industrial applications, this compound is used as a heat transfer fluid and in the production of fluoropolymers. Its high thermal stability and non-reactivity make it suitable for use in extreme conditions.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctyl bromide (C8F17Br): Similar to perflubrodec, perfluorooctyl bromide is used in artificial oxygen carriers and has similar properties.

    Perfluorodecalin (C10F18): Another perfluorocarbon compound used in oxygen carriers, but without the bromine atom.

Uniqueness: : this compound’s uniqueness lies in its combination of high gas solubility and stability, making it an ideal component for artificial oxygen carriers. Its bromine atom also allows for further chemical modifications, enhancing its versatility in various applications .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAULFRGWRHHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC10F21, C10BrF21
Record name Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184725
Record name Perflubrodec
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Molecular Weight

598.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-43-7
Record name Perfluorodecyl bromide
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Record name Perflubrodec [USAN:INN]
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Record name Perflubrodec
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Record name 1-bromohenicosafluorodecane
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Record name PERFLUBRODEC
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Synthesis routes and methods

Procedure details

The protocol of Example 1 was repeated to form four additional emulsions, except that in successive emulsions, the fluorocarbon was perfluorooctyl bromide containing 1%, 2%, 5%, and 10% perfluorodecyl bromide (w/w), respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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